molecular formula C6H15N3O2S B1526167 2-(Piperazin-1-yl)ethane-1-sulfonamide CAS No. 1247536-63-5

2-(Piperazin-1-yl)ethane-1-sulfonamide

Cat. No. B1526167
M. Wt: 193.27 g/mol
InChI Key: FCTYJVALVSCHEV-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C6H15N3O2S . It has a molecular weight of 193.27 .


Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various studies . For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)ethane-1-sulfonamide” consists of six carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The density of “2-(Piperazin-1-yl)ethane-1-sulfonamide” is approximately 1.240±0.06 g/cm3 . The boiling point is predicted to be around 378.1±52.0 °C .

Scientific Research Applications

Self-Assembly in Materials Science

  • Helical Polymer Synthesis : A study demonstrates the self-assembly of a helical polymer using a sulfonate salt related to 2-(Piperazin-1-yl)ethane-1-sulfonamide. This polymer features two independent silver-containing helical chains, showcasing potential applications in materials science (Sun et al., 2003).

Analytical Chemistry

  • Derivatization Reagent for Liquid Chromatography : A sulfonate reagent related to 2-(Piperazin-1-yl)ethane-1-sulfonamide was synthesized for analytical derivatization in liquid chromatography. It is designed for sensitive detection and can be removed post-derivatization, enhancing chromatographic analysis (Wu et al., 1997).

Medicinal Chemistry

  • Synthesis of Bioactive Derivatives : Research indicates the synthesis of new sulfonamide and amide derivatives containing piperazine rings for potential antimicrobial, antifungal, and antimalarial applications (Bhatt et al., 2016).
  • Alzheimer's Disease Treatment : A study explored the synthesis of 2-furoyl piperazine based sulfonamide derivatives as therapeutic agents for Alzheimer's disease, demonstrating their potential as lead compounds for treatment (Hassan et al., 2019).

Enzyme Inhibition Studies

  • Inhibition of Enzymes : A compound structurally similar to 2-(Piperazin-1-yl)ethane-1-sulfonamide was investigated for its inhibitory effect on cytochrome P450 enzymes, highlighting its potential in drug metabolism studies (Hvenegaard et al., 2012).
  • Multifunctional Antioxidants : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide were synthesized as multifunctional antioxidants. These compounds show promise for the treatment of age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Heterocyclic Chemistry

  • Synthesis of N-Heterocycles : A method for synthesizing various N-heterocycles, including piperazines, using α-phenylvinylsulfonium salts, has been reported. This approach offers potential in the synthesis of novel compounds with diverse applications (Matlock et al., 2015).

Receptor Binding Studies

  • Adenosine A2B Receptor Antagonists : 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized as antagonists for the A2B adenosine receptors. These compounds showed high affinity and selectivity, making them useful in pharmacological studies (Borrmann et al., 2009).

Chromatography Applications

  • Derivatization Reagent for Chromatography : Another study on a sulfonate reagent shows its application in chromatographic derivatization. This highlights the versatility of piperazine derivatives in analytical chemistry (Kou et al., 1995).

properties

IUPAC Name

2-piperazin-1-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c7-12(10,11)6-5-9-3-1-8-2-4-9/h8H,1-6H2,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTYJVALVSCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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